5-Bromo-2-chloropyridine-3,4-diamine
Overview
Description
5-Bromo-2-chloropyridine-3,4-diamine is a chemical compound with the molecular formula C5H5BrClN3 . It can be prepared from 2-amino-3-nitro-5-bromopyridine via reduction using stannous chloride .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . A method for synthesizing 5-Bromo-2, 4-dichloropyridine has also been reported, where 2-amino-4-thloropyridine is used as a starting raw material .Molecular Structure Analysis
The molecular weight of 5-Bromo-2-chloropyridine-3,4-diamine is 192.44 g/mol . The InChI string isInChI=1S/C5H3BrClN/c6-4-1-2-5 (7)8-3-4/h1-3H
. Chemical Reactions Analysis
5-Bromo-2-chloropyridine may be used in the preparation of following compounds: Amino-2-chloropyridine via palladium-catalyzed amination. 5-Bromo-2-fluoropyridine via halogen-exchange reaction using anhydrous potassium fluoride .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-2-chloropyridine-3,4-diamine is 192.44 g/mol . The exact mass is 190.91374 g/mol . The topological polar surface area is 12.9 Ų .Scientific Research Applications
Organic Chemistry
- Application : “5-Bromo-2-chloropyridine” is used as a reagent in the synthesis of various organic compounds .
- Methods of Application : This compound can be used in palladium-catalyzed amination to produce "Amino-2-chloropyridine" . It can also be used in a halogen-exchange reaction with anhydrous potassium fluoride to produce "5-Bromo-2-fluoropyridine" . Additionally, it can be used in Suzuki coupling with “2,5-dimethoxyphenylboronic acid” to produce "2-Chloro-5-(2,5-dimethoxyphenyl)pyridine" .
Medicinal Chemistry
- Application : The compound is used in the synthesis of enantiomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, which have been researched for their antitumor activity .
- Methods of Application : The R- and S-isomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide have been synthesized . The stereostructures have been researched .
- Results or Outcomes : The compounds inhibit the activity of PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, respectively . Molecular docking was performed to analyze the binding modes of R- and S-isomers .
Laboratory Chemicals
Synthesis of Other Pyridine Derivatives
- Application : “5-Bromo-2-chloropyridine-3,4-diamine” can be used in the synthesis of other pyridine derivatives .
- Methods of Application : This compound can be used in various reactions such as palladium-catalyzed amination to produce “Amino-2-chloropyridine”, halogen-exchange reaction using anhydrous potassium fluoride to produce “5-Bromo-2-fluoropyridine”, and Suzuki coupling with “2,5-dimethoxyphenylboronic acid” to produce "2-Chloro-5-(2,5-dimethoxyphenyl)pyridine" .
Antitumor Activity
- Application : The R- and S-isomers of 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, which can be synthesized from “5-Bromo-2-chloropyridine-3,4-diamine”, have been researched for their antitumor activity .
- Methods of Application : The stereostructures of the R- and S-isomers have been researched . Single crystals of both compounds were obtained for X-ray analysis, and the absolute configurations (ACs) have been further confirmed by electronic circular dichroism (ECD), optical rotation (OR) and quantum chemical calculations .
- Results or Outcomes : The compounds inhibit the activity of PI3Kα kinase with IC50 values of 1.08 and 2.69 μM, respectively . Furthermore, molecular docking was performed to analyze the binding modes of R- and S-isomers .
Safety And Hazards
Future Directions
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is still a need for a single robust method allowing the selective introduction of multiple functional groups . This suggests that future research could focus on developing such methods.
Relevant Papers Several papers have been identified that may be relevant to 5-Bromo-2-chloropyridine-3,4-diamine. These include a study on the synthesis of substituted pyridines with diverse functional groups , and a paper on the safety data sheets of 5-Bromo-4-chloro-2,3-pyridinediamine .
properties
IUPAC Name |
5-bromo-2-chloropyridine-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClN3/c6-2-1-10-5(7)4(9)3(2)8/h1H,9H2,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEZDSVRWYQAJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)N)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593327 | |
Record name | 5-Bromo-2-chloropyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloropyridine-3,4-diamine | |
CAS RN |
163452-78-6 | |
Record name | 5-Bromo-2-chloropyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60593327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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